molecular formula C14H16ClN B7764663 Dibenzylammonium chloride

Dibenzylammonium chloride

Cat. No. B7764663
M. Wt: 233.73 g/mol
InChI Key: QEUMNQFVAMSSNS-UHFFFAOYSA-N
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Description

Dibenzylammonium chloride is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Transformations and Biological Activity : Dibenzylammonium chloride, along with other compounds, has been studied for its chloride release properties and adrenergic blocking activity. It is found that chloride is released in a first-order reaction, and an ethylenimonium intermediate is formed from each compound, including this compound (S. Harvey & M. Nickerson, 1953).

  • In Disinfectants : The compound has been identified in the analysis of disinfectants using high-performance liquid chromatography. This method has been used for determining mixtures of several quaternary ammonium compounds, including this compound, in disinfectants (D. A. Merkulova et al., 2020).

  • Ion Pairing and Host-Guest Complexation : Research has been conducted on the complexation of ionic species in low dielectric constant media, specifically studying pseudorotaxane formation between dibenzylammonium salts and dibenzo-24-crown-8. The study found that ion pairing significantly affects the apparent stability constants of these complexes (Jason W. Jones & H. Gibson, 2003).

  • Preconcentration of Trace Elements in Water : this compound has been used as a precipitant for preconcentrating trace elements in water for analysis by energy-dispersive X-ray fluorescence spectrometry. This method allows for a clean separation of trace elements from macro constituents of drinking water (R. Moore, 1982).

  • Third Phase Formation in Catalytic Systems : The compound has been studied in the context of third phase formation in phase transfer catalytic reaction systems, particularly in reactions involving sodium sulfide and benzyl chloride (T. Ido et al., 2000).

properties

IUPAC Name

dibenzylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUMNQFVAMSSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]CC2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-49-1 (Parent)
Record name Dibenzylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020455689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20455-68-9
Record name Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20455-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020455689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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